cis-2-(3-Fluoro-5-(trifluoromethyl)benzoyl)cyclohexanecarboxylic acid cis-2-(3-Fluoro-5-(trifluoromethyl)benzoyl)cyclohexanecarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC19896943
InChI: InChI=1S/C15H14F4O3/c16-10-6-8(5-9(7-10)15(17,18)19)13(20)11-3-1-2-4-12(11)14(21)22/h5-7,11-12H,1-4H2,(H,21,22)
SMILES:
Molecular Formula: C15H14F4O3
Molecular Weight: 318.26 g/mol

cis-2-(3-Fluoro-5-(trifluoromethyl)benzoyl)cyclohexanecarboxylic acid

CAS No.:

Cat. No.: VC19896943

Molecular Formula: C15H14F4O3

Molecular Weight: 318.26 g/mol

* For research use only. Not for human or veterinary use.

cis-2-(3-Fluoro-5-(trifluoromethyl)benzoyl)cyclohexanecarboxylic acid -

Specification

Molecular Formula C15H14F4O3
Molecular Weight 318.26 g/mol
IUPAC Name 2-[3-fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C15H14F4O3/c16-10-6-8(5-9(7-10)15(17,18)19)13(20)11-3-1-2-4-12(11)14(21)22/h5-7,11-12H,1-4H2,(H,21,22)
Standard InChI Key VDARRLUYYMKFNR-UHFFFAOYSA-N
Canonical SMILES C1CCC(C(C1)C(=O)C2=CC(=CC(=C2)F)C(F)(F)F)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

cis-2-(3-Fluoro-5-(trifluoromethyl)benzoyl)cyclohexanecarboxylic acid belongs to the class of fluorinated cyclohexanecarboxylic acids. Its systematic IUPAC name, rel-(1R,2S)-2-[3-fluoro-5-(trifluoromethyl)benzoyl]cyclohexanecarboxylic acid, specifies the relative stereochemistry of the cyclohexane ring and the substituents on the benzoyl group . The molecular structure comprises:

  • A cyclohexane ring with a carboxylic acid group at the 1-position.

  • A benzoyl group at the 2-position of the cyclohexane, substituted with fluorine at the 3-position and a trifluoromethyl group at the 5-position of the benzene ring .

The compound’s InChIKey (VDARRLUYYMKFNR-WEUYFXHZNA-N) and SMILES notation (O=C(O)C1CCCCC1C(=O)C2=CC(F)=CC(=C2)C(F)(F)F) provide unambiguous representations of its connectivity and stereochemistry .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of cis-2-(3-Fluoro-5-(trifluoromethyl)benzoyl)cyclohexanecarboxylic acid involves multi-step organic reactions, though detailed protocols remain proprietary or unpublished. General steps likely include:

  • Friedel-Crafts Acylation: Introducing the benzoyl group to the cyclohexane ring using a Lewis acid catalyst.

  • Fluorination: Electrophilic substitution or halogen exchange reactions to incorporate fluorine and trifluoromethyl groups.

  • Carboxylic Acid Formation: Oxidation or hydrolysis of a precursor group to yield the final carboxylic acid functionality .

Challenges in Synthesis

  • Steric Hindrance: The bulky trifluoromethyl group may impede reaction kinetics during acylation or substitution.

  • Regioselectivity: Ensuring proper positioning of fluorine and trifluoromethyl groups on the benzoyl moiety requires precise control over reaction parameters.

  • Stereochemical Control: Achieving the desired cis configuration necessitates chiral catalysts or resolution techniques, which add complexity to the synthesis .

Molecular Structure and Physicochemical Properties

Structural Analysis

The compound’s structure combines aromatic and aliphatic domains:

Structural FeatureRole
Cyclohexane ringProvides conformational rigidity and influences solubility.
Carboxylic acid groupEnables salt formation, hydrogen bonding, and derivatization.
Fluorine atomsEnhance lipophilicity and metabolic stability via electron-withdrawing effects.
Trifluoromethyl groupIncreases hydrophobicity and resistance to enzymatic degradation.

The electron-withdrawing nature of fluorine and trifluoromethyl groups polarizes the benzoyl ring, potentially altering its reactivity in electrophilic substitution reactions .

Physicochemical Properties

While experimental data on melting point, boiling point, and solubility are scarce, the following properties can be inferred:

  • Lipophilicity: High logP value due to fluorinated groups, favoring membrane permeability.

  • Acidity: The carboxylic acid group (pKa ≈ 4-5) ensures ionization at physiological pH, affecting bioavailability.

  • Stability: Fluorine’s strong C-F bonds confer resistance to oxidative and metabolic degradation .

Reactivity and Functionalization

Key Reactions

The compound’s functional groups enable diverse chemical transformations:

  • Esterification: Reaction with alcohols to produce esters, useful for prodrug formulations.

  • Amidation: Coupling with amines to form amides, expanding structural diversity for drug discovery.

  • Nucleophilic Aromatic Substitution: Fluorine’s activation of the benzoyl ring facilitates substitution with nucleophiles (e.g., -OH, -NH₂) .

Applications and Future Directions

Pharmaceutical Applications

  • Drug Candidates: Fluorinated compounds are prevalent in FDA-approved drugs (e.g., sitagliptin, celecoxib). This compound’s metabolic stability makes it a candidate for protease inhibitors or kinase modulators.

  • Prodrug Development: Ester derivatives could improve oral bioavailability.

Materials Science

  • Liquid Crystals: The rigid cyclohexane and polar groups may support mesophase formation.

  • Coordination Polymers: Carboxylic acid groups can link metal ions into porous frameworks for gas storage .

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